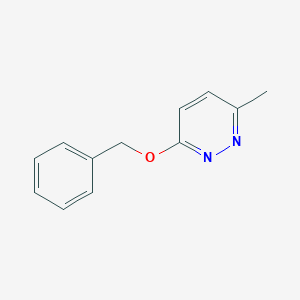

3-(Benzyloxy)-6-methylpyridazine

概要

説明

準備方法

化学反応の分析

イフェンプロジル(酒石酸塩)は、次のようなさまざまな化学反応を起こします。

酸化: この反応は通常、酸化剤を使用してヒドロキシル基をカルボニル基に変換する際に用いられます。

還元: 還元反応は、カルボニル基をヒドロキシル基に戻すために使用できます。

置換: これは、ハロゲンやアルキル化剤などの試薬を使用して、ある官能基を別の官能基に置き換えることを伴います。

これらの反応に用いられる一般的な試薬や条件には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、ヨードメタンなどのアルキル化剤などがあります。これらの反応から生成される主な生成物は、使用される特定の条件や試薬によって異なります。

科学的研究の応用

イフェンプロジル(酒石酸塩)は、さまざまな科学研究で利用されています。

作用機序

類似化合物との比較

イフェンプロジル(酒石酸塩)は、GluN2Bサブユニットを含むNMDA受容体を選択的に阻害する点でユニークです 。類似の化合物には、次のものがあります。

ケタミン: もう1つのNMDA受容体拮抗薬ですが、GluN2Bサブユニットに対する選択性はありません。

メマンチン: これもNMDA受容体拮抗薬ですが、異なるサブユニットを標的とし、臨床応用が異なります。

デキストロメトルファン: 主に鎮咳剤として使用されるNMDA受容体拮抗薬です。

生物活性

3-(Benzyloxy)-6-methylpyridazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

- CAS Number : 6958-54-9

- Molecular Formula : C11H12N2O

- Molecular Weight : 188.23 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It has been shown to modulate various signaling pathways that are crucial for cellular processes.

Target Interactions

- Enzyme Inhibition : The compound has demonstrated inhibitory effects on enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Binding : It may bind to specific receptors, influencing downstream signaling cascades that affect cell proliferation and apoptosis.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties against various pathogens. In vitro studies have shown its efficacy against:

- Mycobacterium tuberculosis : Demonstrated significant inhibitory activity with minimum inhibitory concentrations (MIC) in the low micromolar range.

- Staphylococcus aureus : Effective against both methicillin-sensitive and resistant strains.

Anticancer Properties

The compound has been evaluated for its anticancer potential:

- Mechanism : Induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

- Case Studies : In a recent study, treatment with this compound resulted in reduced tumor growth in xenograft models of breast cancer.

Anti-inflammatory Effects

Studies have shown that this compound possesses anti-inflammatory properties:

- Cytokine Modulation : Reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

- Animal Models : In rodent models of inflammation, the compound significantly decreased edema and leukocyte infiltration.

Pharmacokinetics

The pharmacokinetic profile of this compound reveals:

- Absorption : Rapid absorption post-administration with peak plasma concentrations achieved within 1 hour.

- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes, leading to several metabolites with varying biological activities.

Toxicology

Toxicological assessments indicate a favorable safety profile:

- Acute Toxicity Studies : No significant adverse effects were observed at therapeutic doses in animal models.

- Long-term Studies : Chronic administration did not lead to any observable toxic effects on major organs.

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | High | Moderate | High |

| 2-Methylpyridazine | Moderate | Low | Moderate |

| 4-Benzyloxy-pyridine | Low | High | Low |

特性

IUPAC Name |

3-methyl-6-phenylmethoxypyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-10-7-8-12(14-13-10)15-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTZFXIGWMRGKRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90289827 | |

| Record name | 3-(benzyloxy)-6-methylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90289827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6958-54-9 | |

| Record name | 6958-54-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64795 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(benzyloxy)-6-methylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90289827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。